2-(4-Nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one
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Overview
Description
2-(4-Nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a nitrophenyl group, and a piperidinyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the thiazolidinone intermediate.
Attachment of the Piperidinyl Ethyl Side Chain: The final step involves the alkylation of the thiazolidinone derivative with a piperidinyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidinyl ethyl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidinyl ethyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazolidin-4-one: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(4-Nitrophenyl)-3-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazolidin-4-one: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(4-Nitrophenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one is unique due to the presence of the piperidinyl ethyl side chain, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C16H21N3O3S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H21N3O3S/c20-15-12-23-16(13-4-6-14(7-5-13)19(21)22)18(15)11-10-17-8-2-1-3-9-17/h4-7,16H,1-3,8-12H2 |
InChI Key |
AXHYAPSQGFHFST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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